N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide
Description
N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a propylamino group, and a methoxyphenyl group, all connected to an acetamide backbone.
Properties
IUPAC Name |
N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-15(14-7-5-6-8-17(14)22)20-16-10-9-13(19-12(2)21)11-18(16)23-3/h5-11,15,20,22H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBNAFOWHQAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC2=C(C=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide can be achieved through several synthetic routes. One common method involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction typically takes place in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity . Another approach involves the use of high-speed analysis techniques to monitor and optimize the synthesis process, ensuring the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyphenyl and methoxyphenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. In industry, it is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxyphenyl and methoxyphenyl groups play a key role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[4-[1-(2-hydroxyphenyl)propylamino]-3-methoxyphenyl]acetamide can be compared with other similar compounds, such as N-(4-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)acetamide. These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of hydroxyphenyl, propylamino, and methoxyphenyl groups in this compound distinguishes it from other related compounds and contributes to its specific properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
